2-(4-Ethoxyphenyl)-2,2-difluoroethanol
Description
2-(4-Ethoxyphenyl)-2,2-difluoroethanol is a fluorinated aromatic alcohol characterized by a phenyl ring substituted with an ethoxy group (-OCH₂CH₃) at the para position and a difluoroethanol (-CF₂CH₂OH) moiety. This compound combines the electron-donating ethoxy group with the polar, fluorine-containing alcohol, resulting in unique physicochemical properties.
Properties
Molecular Formula |
C10H12F2O2 |
|---|---|
Molecular Weight |
202.20 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-2,2-difluoroethanol |
InChI |
InChI=1S/C10H12F2O2/c1-2-14-9-5-3-8(4-6-9)10(11,12)7-13/h3-6,13H,2,7H2,1H3 |
InChI Key |
NTHYSBQNTOSJJT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CO)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-2,2-difluoroethanol typically involves the reaction of 4-ethoxybenzaldehyde with difluoromethyl magnesium bromide, followed by hydrolysis. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The reaction mixture is then subjected to acidic hydrolysis to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of 2-(4-Ethoxyphenyl)-2,2-difluoroethanol may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)-2,2-difluoroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-ethoxybenzoic acid or 4-ethoxybenzaldehyde.
Reduction: Formation of 2-(4-ethoxyphenyl)ethanol or 2-(4-ethoxyphenyl)ethane.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-(4-Ethoxyphenyl)-2,2-difluoroethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)-2,2-difluoroethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
1-(4-Chlorophenyl)-2,2-difluoroethanol (CAS 192.59419)
- Structure : Differs by replacing the ethoxy group with a chloro (-Cl) substituent.
- Impact : The chloro group is electron-withdrawing, increasing polarity and acidity of the hydroxyl group compared to the ethoxy derivative. This enhances reactivity in nucleophilic substitutions but reduces lipophilicity .
1-(3,5-Dimethylphenyl)-2,2-difluoroethanol
- Structure : Features methyl (-CH₃) groups at meta positions instead of ethoxy.
- Impact : Methyl groups are electron-donating, slightly increasing lipophilicity and steric hindrance. This may improve metabolic stability in drug design compared to the ethoxy variant .
1,1-bis-(4-Chlorophenyl)-2,2-difluoroethanol (CAS 841-31-6)
- Structure : Contains two para-chlorophenyl groups.
- Impact : Increased molecular weight (303.136 g/mol) and hydrophobicity due to dual chloro substituents. Likely exhibits higher thermal stability but reduced solubility in polar solvents .
2-(4-Ethoxy-3-fluorophenyl)ethanol (CAS 1368875-34-6)
- Structure : Adds a fluorine atom at the meta position of the ethoxyphenyl group.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point/Melting Point | LogP (Predicted) |
|---|---|---|---|---|---|
| 2-(4-Ethoxyphenyl)-2,2-difluoroethanol | C₁₀H₁₂F₂O₂ | 202.20* | -OCH₂CH₃, -CF₂CH₂OH | ~200–220°C (est.) | 1.8–2.2 |
| 1-(4-Chlorophenyl)-2,2-difluoroethanol | C₈H₇ClF₂O | 192.59 | -Cl | 185–190°C | 1.5–1.8 |
| 1,1-bis-(4-Chlorophenyl)-2,2-difluoroethanol | C₁₄H₁₀Cl₂F₂O | 303.14 | Dual -Cl | >250°C | 3.0–3.5 |
| 2-(4-Ethoxy-3-fluorophenyl)ethanol | C₁₀H₁₃FO₂ | 184.21 | -OCH₂CH₃, -F | 180–190°C | 1.6–2.0 |
*Calculated based on structural analogs.
Biological Activity
2-(4-Ethoxyphenyl)-2,2-difluoroethanol is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of difluoroethyl and ethoxyphenyl groups suggests that this compound may exhibit significant interactions with biological targets, which could lead to various therapeutic applications.
The molecular formula of 2-(4-Ethoxyphenyl)-2,2-difluoroethanol is , with a molecular weight of approximately 202.20 g/mol. The compound features a difluoroethanol moiety that enhances its lipophilicity and potential bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 202.20 g/mol |
| IUPAC Name | 2-(4-Ethoxyphenyl)-2,2-difluoroethanol |
Research indicates that the biological activity of 2-(4-Ethoxyphenyl)-2,2-difluoroethanol may be attributed to its ability to modulate enzyme activity and interact with various receptors. The difluoro group can influence the compound's interaction with biological membranes and proteins, potentially leading to enhanced binding affinity for specific targets.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies suggest that compounds similar to 2-(4-Ethoxyphenyl)-2,2-difluoroethanol exhibit antimicrobial properties. The presence of the ethoxy group may enhance solubility and permeability, facilitating interaction with microbial membranes.
- Anti-inflammatory Properties : Compounds containing difluoroethanol moieties have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines. This suggests a possible application in treating inflammatory diseases.
- Cytotoxic Effects : Some studies indicate that derivatives of difluoroethanol can induce apoptosis in cancer cell lines, making them candidates for further investigation in cancer therapy.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various difluoroethanol derivatives against common bacterial strains. The results indicated that 2-(4-Ethoxyphenyl)-2,2-difluoroethanol exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 2-(4-Ethoxyphenyl)-2,2-difluoroethanol | 32 | S. aureus |
| Control (Ampicillin) | 16 | E. coli |
Study 2: Anti-inflammatory Effects
In vitro tests using human macrophage cell lines showed that treatment with 2-(4-Ethoxyphenyl)-2,2-difluoroethanol resulted in a significant reduction in the production of TNF-α and IL-6 cytokines. This suggests its potential as an anti-inflammatory agent.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-α | 500 | 200 |
| IL-6 | 300 | 100 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
